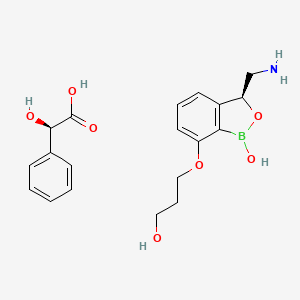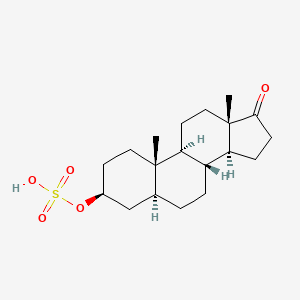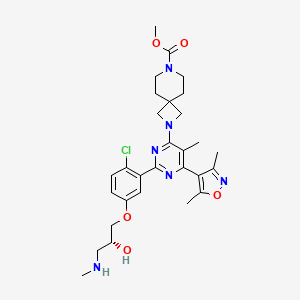
EZM 2302
Overview
Description
EZM 2302, also known as GSK3359088, is a selective and orally available inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). It has an IC50 value of 6 nM, making it a potent inhibitor. This compound is primarily used for research purposes, particularly in the study of epigenetics and cancer .
Biochemical Analysis
Biochemical Properties
EZM 2302 binds to coactivator-associated arginine methyltransferase 1 (CARM1) and is a selective inhibitor of CARM1 activity . It has broad selectivity against other histone methyltransferases . Treatment of multiple myeloma (MM) cell lines with this compound leads to inhibition of PABP1 and SMB methylation .
Cellular Effects
In cellular studies, this compound has been shown to inhibit the enzymatic activity of CARM1 and CARM2, leading to significantly reduced H3R17me2a and H3R26me2a levels . This inhibition of methylation can lead to cell stasis, with IC50 values in the nanomolar range .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CARM1 and selectively inhibiting its activity . This results in decreased methylation of certain proteins, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, treatment of MM cell lines with this compound leads to inhibition of PABP1 and SMB methylation . The compound is stable in human hepatocytes .
Dosage Effects in Animal Models
In animal models, this compound shows dose-dependent exposure and tumor growth inhibition . Tumors in all this compound dose groups measured on day 21 show significant decreases in tumor growth compared to vehicle .
Metabolic Pathways
Given its role as a CARM1 inhibitor, it likely interacts with enzymes and cofactors involved in methylation processes .
Transport and Distribution
This compound is moderately bound to human, mouse, and rat plasma proteins . In mouse and rat, the plasma clearance (CL) is 43 and 91 mL/min/kg, respectively .
Subcellular Localization
Given its role as a CARM1 inhibitor, it is likely to be found in the nucleus where CARM1 exerts its methylation activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EZM 2302 involves multi-step chemical reactions. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories under controlled conditions to ensure high purity and consistency. The production involves the use of advanced organic synthesis techniques and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
EZM 2302 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used.
Scientific Research Applications
EZM 2302 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CARM1 and its effects on histone methylation.
Biology: Investigated for its role in regulating gene expression and cellular processes through epigenetic modifications.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in multiple myeloma and other hematopoietic cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting epigenetic pathways
Mechanism of Action
EZM 2302 exerts its effects by selectively inhibiting the enzymatic activity of CARM1. This inhibition leads to a decrease in the methylation of specific arginine residues on histone proteins, thereby affecting gene expression and cellular processes. The molecular targets of this compound include PABP1 and SMB, which are involved in the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
MS023 dihydrochloride: A selective inhibitor of type I protein arginine methyltransferases with antitumor activity.
GSK3368715: A potent inhibitor of type I protein arginine methyltransferases, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.
AZ505 ditrifluoroacetate: An effective and selective inhibitor of SMYD2, another histone methyltransferase.
Uniqueness of EZM 2302
This compound is unique due to its high selectivity and potency as a CARM1 inhibitor. Its ability to selectively inhibit CARM1 without significantly affecting other histone methyltransferases makes it a valuable tool for studying the specific roles of CARM1 in epigenetic regulation and cancer .
Properties
IUPAC Name |
methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClN6O5/c1-17-25(24-18(2)34-41-19(24)3)32-26(22-12-21(6-7-23(22)30)40-14-20(37)13-31-4)33-27(17)36-15-29(16-36)8-10-35(11-9-29)28(38)39-5/h6-7,12,20,31,37H,8-11,13-16H2,1-5H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCOTUVKROVONT-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OCC(CNC)O)Cl)C5=C(ON=C5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OC[C@@H](CNC)O)Cl)C5=C(ON=C5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (EZM2302)?
A: EZM2302 is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). [, , , ] It binds to CARM1, preventing the enzyme from methylating its target proteins. This inhibition disrupts critical cellular processes, including gene expression and cell cycle progression, ultimately impacting cancer cell survival and proliferation. []
Q2: What are the downstream effects of CARM1 inhibition by EZM2302 in acute myeloid leukemia (AML)?
A: In AML cells, EZM2302 effectively reduces the methylation of BAF155, a CARM1 substrate. [] This leads to significant changes in the expression of AML1-ETO fusion protein target genes, suggesting a potential therapeutic strategy for AML with this specific genetic alteration. [] Furthermore, EZM2302 promotes myeloid differentiation and reduces colony formation, indicating its ability to interfere with AML cell proliferation and survival. []
Q3: How does EZM2302 impact skeletal muscle?
A: Studies in mice show that EZM2302 effectively inhibits CARM1 activity in skeletal muscle, leading to reduced methylation of CARM1 substrates like BAF155 and PABP1. [, ] Interestingly, while long-term EZM2302 treatment (11 days) showed a sex-specific reduction in exercise capacity and muscular endurance in male mice, short-term treatment (11-13 days) did not impact muscle mass or exacerbate denervation-induced muscle atrophy. [, ] This suggests a complex interplay between CARM1 activity, sex, and muscle function that warrants further investigation.
Q4: Has EZM2302 demonstrated efficacy in any in vivo models?
A: Yes, in a mouse model of AML (AE9a-GFP primary transplantation), EZM2302 (100 mg/kg BID) significantly improved survival and reduced the number of leukemic cells in the peripheral blood. [] Additionally, treatment led to decreased colony formation and induced macrophage differentiation of leukemic cells in vitro, highlighting the compound's potential as an anti-leukemic agent. []
Q5: Is there evidence of resistance developing to EZM2302 treatment?
A: Research suggests that resistance to EZM2302 may emerge through the activation of the PI3K/AKT/mTOR signaling pathway. [] This finding highlights the need for further investigation into combination therapies targeting both CARM1 and this specific signaling pathway to overcome potential resistance mechanisms and enhance therapeutic efficacy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


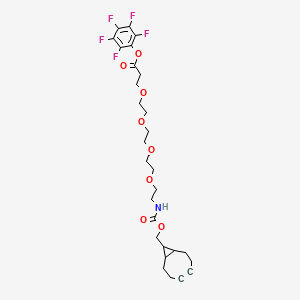
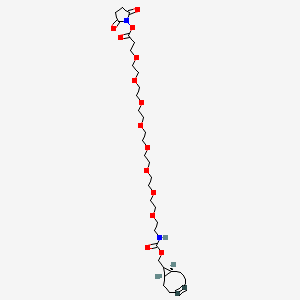
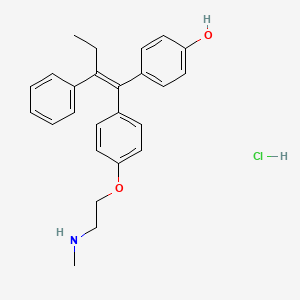
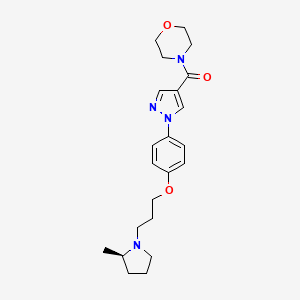
![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)


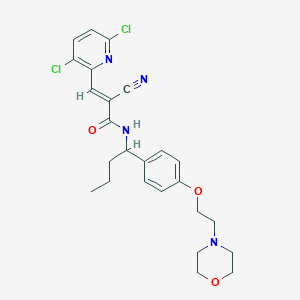
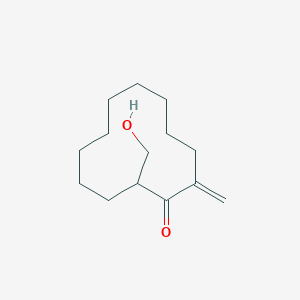
![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

